molecular formula C6H3F2NO B141074 2,6-Difluoronicotinaldehyde CAS No. 155601-65-3

2,6-Difluoronicotinaldehyde

Cat. No. B141074
M. Wt: 143.09 g/mol
InChI Key: ZYCCUPSLEFLBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of difluorinated compounds is a complex process that often requires multiple steps to introduce fluorine atoms into the molecular structure. For instance, the synthesis of 2',3'-dideoxy-6',6'-difluorouracils involves a 14-step process starting from (Z)-but-2-ene-1,4-diol. A key step in this synthesis is the construction of the carbocyclic ring through ring-closing metathesis and the incorporation of a gem-difluoromethylene group via a silicon-induced Reformatskii-Claisen reaction . Although this paper does not directly discuss 2,6-Difluoronicotinaldehyde, the methodologies employed could be relevant for its synthesis, considering the challenges associated with introducing fluorine atoms into organic compounds.

Molecular Structure Analysis

The molecular structure of difluorinated compounds is characterized by the presence of two fluorine atoms, which can significantly influence the chemical and physical properties of the molecule. For example, the presence of fluorine can affect the molecule's reactivity, stability, and interaction with other molecules. While the provided papers do not detail the molecular structure of 2,6-Difluoronicotinaldehyde, the characterization techniques such as IR spectrometry and 1H NMR spectrometry used for 2,6-Difluorobenzamide could be applied to determine the structure of 2,6-Difluoronicotinaldehyde.

Chemical Reactions Analysis

The chemical reactions involving difluorinated compounds can be quite specific due to the unique reactivity of the fluorine atoms. The papers provided do not offer specific reactions for 2,6-Difluoronicotinaldehyde, but the synthesis of related compounds suggests that reactions such as fluorination, hydrolysis, and the Reformatskii-Claisen reaction are important for constructing difluorinated molecular frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of difluorinated compounds are influenced by the strong electronegativity of fluorine. For instance, 2,6-Difluorobenzamide has a melting point range of 145.4 to 145.6 °C . While the melting point of 2,6-Difluoronicotinaldehyde is not provided, it can be inferred that the presence of fluorine atoms would likely affect its melting point, solubility, and other physical properties. The high yield and quality of the synthesized 2,6-Difluorobenzamide also suggest that difluorinated compounds can be synthesized with good purity and minimal environmental impact .

Scientific Research Applications

  • Firefighting Foam Surfactants : Research by Moe et al. (2012) on Forafac®1157, a novel fluorinated surfactant used in firefighting foams, found that its major component, a 6:2 fluorotelomer sulfonamide alkylbetaine (6:2 FTAB), undergoes extensive metabolism in blue mussel and turbot. This contrasts with the behavior of perfluorooctane sulfonate (PFOS), highlighting the environmental and biological interactions of these fluorinated compounds (Moe et al., 2012).

  • Biocatalysts Design with Glutaraldehyde : The work of Barbosa et al. (2014) delves into the use of glutaraldehyde, a reagent with the potential to form 6-membered heterocycles, in biocatalyst design. This illustrates the application of fluorine-containing compounds in enzyme immobilization and biocatalysis, emphasizing the reactivity and versatility of such compounds in biochemical contexts (Barbosa et al., 2014).

  • Selective Difluoromethylation : Hu, Zhang, and Wang (2009) discuss the importance of selectively introducing fluorine atoms into organic molecules, including difluoromethyl and monofluoromethyl groups. This research is crucial for the development of pharmaceuticals and agrochemicals, demonstrating the role of fluorine chemistry in medicinal and agricultural applications (Hu, Zhang, & Wang, 2009).

  • Molecular Docking Studies : Kose, Bardak, and Atac (2019) investigated the spectroscopic features and reactive nature of difluoroanilines, focusing on 2,6-difluoroaniline. This study used molecular docking to explore the binding capabilities of such molecules, providing insights into their potential applications in enzyme interactions and material science (Kose, Bardak, & Atac, 2019).

  • Synthesis of 2,6-Difluorobenzaldehyde : Research by Wang Ya-lou (2004) on the synthesis of 2,6-Difluorobenzaldehyde from 2,6-dichlorobenzaldehyde provides insights into the methods and efficiency of synthesizing such fluorinated compounds, relevant for various industrial and research applications (Wang Ya-lou, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P271, P261, and P280 .

Future Directions

While specific future directions for “2,6-Difluoronicotinaldehyde” are not mentioned in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This suggests that “2,6-Difluoronicotinaldehyde”, as an organic compound, could potentially find new applications in this area.

properties

IUPAC Name

2,6-difluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCCUPSLEFLBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443628
Record name 2,6-Difluoronicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoronicotinaldehyde

CAS RN

155601-65-3
Record name 2,6-Difluoronicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoronicotinaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoronicotinaldehyde
Reactant of Route 2
Reactant of Route 2
2,6-Difluoronicotinaldehyde
Reactant of Route 3
2,6-Difluoronicotinaldehyde
Reactant of Route 4
Reactant of Route 4
2,6-Difluoronicotinaldehyde
Reactant of Route 5
Reactant of Route 5
2,6-Difluoronicotinaldehyde
Reactant of Route 6
2,6-Difluoronicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.